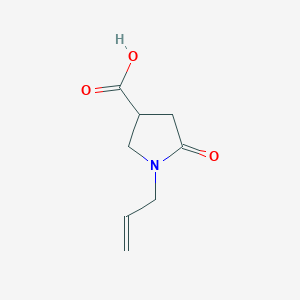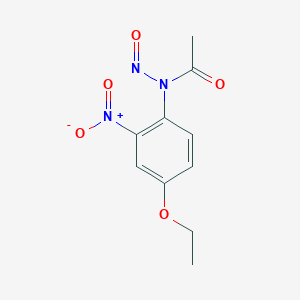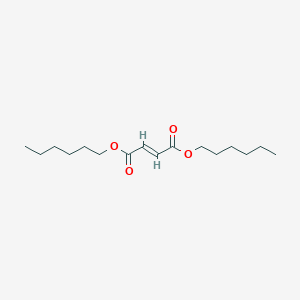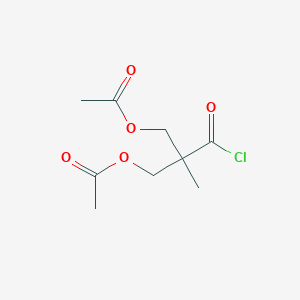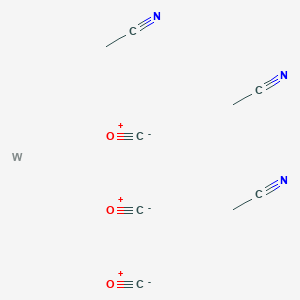
4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-1,3-benzoxazin-4-one, 2,3-dihydro-3-(p-nitrophenyl)-, also known as NBD-BOA, is a fluorescent probe frequently used in biochemical and physiological research. This compound has been widely used in the study of protein-protein interactions, enzyme activity, and cellular signaling pathways.
Mécanisme D'action
4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- acts as a fluorescent probe by undergoing a conformational change upon binding to its target molecule. The fluorescent properties of 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- are dependent on the position of the nitro group on the phenyl ring. When 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- binds to a target molecule, the nitro group is displaced, causing a change in the fluorescent properties of the compound. This change can be detected using fluorescence spectroscopy.
Effets Biochimiques Et Physiologiques
4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been shown to have minimal effects on biochemical and physiological processes. However, it is important to note that the use of any chemical probe in biological systems can potentially interfere with normal cellular processes. Therefore, it is important to use caution when interpreting results obtained using 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)-.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- as a fluorescent probe is its high sensitivity and selectivity for its target molecule. 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- is also relatively easy to synthesize and has a long shelf life. However, one limitation of using 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- is its potential to interfere with normal cellular processes. In addition, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- may not be suitable for use in certain experimental conditions, such as in vivo studies.
Orientations Futures
There are several future directions for the use of 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- in scientific research. One direction is the development of new probes based on the 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- scaffold with improved selectivity and sensitivity for specific target molecules. Another direction is the use of 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- in high-throughput screening assays to identify novel compounds that modulate protein-protein interactions or enzyme activity. Finally, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- could be used in combination with other probes to study complex biological processes, such as signal transduction pathways.
Méthodes De Synthèse
4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- can be synthesized via a multi-step reaction process. The first step involves the synthesis of 2-nitrobenzaldehyde, which is then reacted with 2-aminophenol to form 2-amino-4-nitrophenol. The final step involves the reaction of 2-amino-4-nitrophenol with phosgene to produce 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)-.
Applications De Recherche Scientifique
4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been widely used in scientific research as a fluorescent probe to study protein-protein interactions, enzyme activity, and cellular signaling pathways. For example, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been used to study the interaction between the SH2 domain of Src kinase and the phosphorylated tyrosine residues of its substrate proteins. 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has also been used to study the activity of protein kinases, such as protein kinase C and protein kinase A, by monitoring the phosphorylation of their substrates. In addition, 4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- has been used to study the activation of G protein-coupled receptors and intracellular calcium signaling pathways.
Propriétés
Numéro CAS |
18672-15-6 |
|---|---|
Nom du produit |
4H-1,3-BENZOXAZIN-4-ONE, 2,3-DIHYDRO-3-(p-NITROPHENYL)- |
Formule moléculaire |
C14H10N2O4 |
Poids moléculaire |
270.24 g/mol |
Nom IUPAC |
3-(4-nitrophenyl)-2H-1,3-benzoxazin-4-one |
InChI |
InChI=1S/C14H10N2O4/c17-14-12-3-1-2-4-13(12)20-9-15(14)10-5-7-11(8-6-10)16(18)19/h1-8H,9H2 |
Clé InChI |
RJFKAIOIBHHRQM-UHFFFAOYSA-N |
SMILES |
C1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canonique |
C1N(C(=O)C2=CC=CC=C2O1)C3=CC=C(C=C3)[N+](=O)[O-] |
Autres numéros CAS |
18672-15-6 |
Synonymes |
3-(4-Nitrophenyl)-2H-1,3-benzoxazin-4(3H)-one |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









